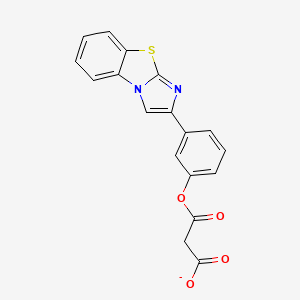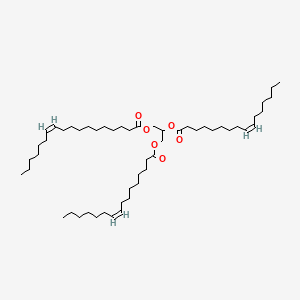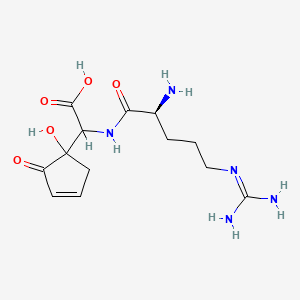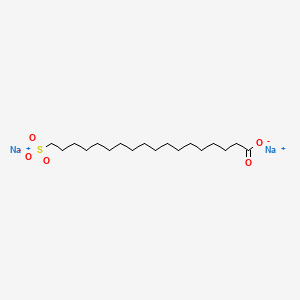![molecular formula C32H45N5O4 B12298851 N-(7-butan-2-yl-2-hydroxy-5-oxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B12298851.png)
N-(7-butan-2-yl-2-hydroxy-5-oxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(7-Butan-2-yl-2-hydroxy-5-oxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[73002,6]dodecan-4-yl)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]chinolin-9-carboxamid ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die mehrere funktionelle Gruppen und Ringsysteme kombiniert.
Vorbereitungsmethoden
Die Synthese von N-(7-Butan-2-yl-2-hydroxy-5-oxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]chinolin-9-carboxamid umfasst mehrere Schritte, die jeweils spezifische Reagenzien und Bedingungen erfordern. Die Syntheseroute beginnt typischerweise mit der Herstellung der Indolochinolin-Grundstruktur, gefolgt von der Einführung der Diazatricyclododecan-Einheit. Die letzten Schritte umfassen die Addition der Butan-2-yl- und Hydroxygruppen sowie die Bildung der Carboxamid-Bindung. Industrielle Produktionsverfahren können die Optimierung der Reaktionsbedingungen zur Steigerung der Ausbeute und Reinheit sowie die Verwendung skalierbarer Techniken wie der kontinuierlichen Durchfluss-Synthese umfassen.
Analyse Chemischer Reaktionen
N-(7-Butan-2-yl-2-hydroxy-5-oxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]chinolin-9-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxygruppe kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid zu einem Keton oder einer Carbonsäure oxidiert werden.
Reduktion: Die Carbonylgruppen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid zu Alkoholen reduziert werden.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an den Amid- und Hydroxypositionen, unter Verwendung von Reagenzien wie Alkylhalogeniden oder Acylchloriden.
Cyclisierung: Das Vorhandensein mehrerer Ringsysteme ermöglicht potenzielle Cyclisierungsreaktionen unter sauren oder basischen Bedingungen, die zur Bildung neuer Ringstrukturen führen.
Wissenschaftliche Forschungsanwendungen
N-(7-Butan-2-yl-2-hydroxy-5-oxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]chinolin-9-carboxamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Die einzigartige Struktur der Verbindung macht sie zu einem wertvollen Ziel für synthetische Chemiker, die daran interessiert sind, neue Methoden für die Synthese komplexer Moleküle zu entwickeln.
Biologie: Die Verbindung kann biologische Aktivität aufweisen, was sie zu einem Kandidaten für Studien zur Enzyminhibition, Rezeptorbindung oder anderen biochemischen Wechselwirkungen macht.
Medizin: Potenzielle therapeutische Anwendungen umfassen die Entwicklung neuer Medikamente zur Behandlung von Krankheiten wie Krebs, Infektionskrankheiten oder neurologischen Erkrankungen.
Industrie: Die Eigenschaften der Verbindung können bei der Entwicklung neuer Materialien wie Polymere oder Beschichtungen mit spezifischen funktionellen Eigenschaften nützlich sein.
Wirkmechanismus
Der Wirkmechanismus von N-(7-Butan-2-yl-2-hydroxy-5-oxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]chinolin-9-carboxamid hängt von seinen spezifischen Wechselwirkungen mit molekularen Zielstrukturen ab. Dazu können die Bindung an Enzyme oder Rezeptoren, die Störung zellulärer Prozesse oder die Modulation von Signalwegen gehören. Die mehreren funktionellen Gruppen und Ringsysteme der Verbindung ermöglichen vielfältige Wechselwirkungen, was zu einer Reihe biologischer Wirkungen führen kann.
Wirkmechanismus
The mechanism of action of N-(7-butan-2-yl-2-hydroxy-5-oxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide depends on its specific interactions with molecular targets. These may include binding to enzymes or receptors, disrupting cellular processes, or modulating signaling pathways. The compound’s multiple functional groups and ring systems allow for diverse interactions, potentially leading to a range of biological effects.
Vergleich Mit ähnlichen Verbindungen
Zu den Verbindungen, die N-(7-Butan-2-yl-2-hydroxy-5-oxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]chinolin-9-carboxamid ähneln, gehören andere Indolochinolinderivate und Diazatricyclododecan-Verbindungen. Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, können sich jedoch in ihren funktionellen Gruppen oder Ringsystemen unterscheiden, was zu Variationen in ihren chemischen und biologischen Eigenschaften führt. Die Einzigartigkeit von N-(7-Butan-2-yl-2-hydroxy-5-oxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]chinolin-9-carboxamid liegt in seiner spezifischen Kombination von funktionellen Gruppen und Ringsystemen, die möglicherweise einzigartige Eigenschaften und Anwendungen verleihen.
Eigenschaften
Molekularformel |
C32H45N5O4 |
|---|---|
Molekulargewicht |
563.7 g/mol |
IUPAC-Name |
N-(7-butan-2-yl-2-hydroxy-5-oxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C32H45N5O4/c1-6-19(4)26-17-36-12-8-11-27(36)32(40)37(26)30(39)31(41-32,18(2)3)34-29(38)21-13-23-22-9-7-10-24-28(22)20(15-33-24)14-25(23)35(5)16-21/h7,9-10,15,18-19,21,23,25-27,33,40H,6,8,11-14,16-17H2,1-5H3,(H,34,38) |
InChI-Schlüssel |
OPAVODIYXVLOOM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C1CN2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(3-Amino-1,2-benzoxazol-5-yl)-6-[4-[2-[(3-hydroxypyrrolidin-1-yl)methyl]phenyl]phenyl]-3-(trifluoromethyl)-4,5-dihydropyrazolo[3,4-c]pyridin-7-one](/img/structure/B12298783.png)
![4-[4-[[1-butyl-3-[cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undecan-9-yl]methyl]phenoxy]benzoic acid](/img/structure/B12298791.png)
![2H-Oxireno[g][2]benzopyran-2,6,7-triol, 1a,3,5,6,7,7a-hexahydro-5-methyl-1a-(3-methyl-2-butenyl)-, (1aR,2S,5S,6R,7R,7aS)-rel-](/img/structure/B12298793.png)
![Spiro[7H-indeno[4,5-d]-1,3-dioxole-7,1'(2'H)-isoquinoline]-7',8-diol, 3',4',6,8-tetrahydro-6'-methoxy-2'-methyl-, (7S-trans)-](/img/structure/B12298795.png)


![N-[(R)-[2-[bis(1-adamantyl)phosphanyl]phenyl]-phenylmethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12298806.png)

![(R)-N-((R)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phenyl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12298813.png)



